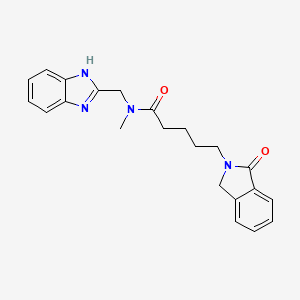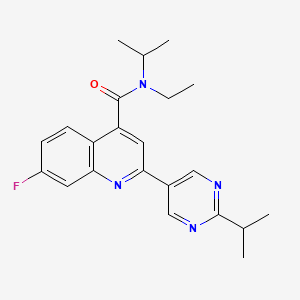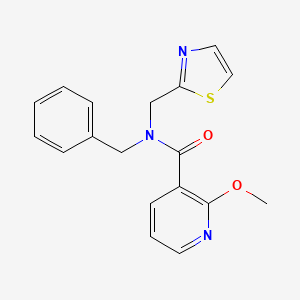![molecular formula C18H25N3O2 B5905870 N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5905870.png)
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide, also known as Ro 64-6198, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that play a role in regulating pain, inflammation, and other physiological processes. By inhibiting FAAH, Ro 64-6198 increases the levels of endocannabinoids in the body, which can have therapeutic effects.
Mecanismo De Acción
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198 works by inhibiting FAAH, which is an enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198 increases the levels of these endocannabinoids in the body, which can activate cannabinoid receptors and produce therapeutic effects. Endocannabinoids play a role in regulating pain, inflammation, mood, appetite, and other physiological processes.
Biochemical and Physiological Effects:
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198 has been shown to have several biochemical and physiological effects. It increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It has also been shown to reduce the levels of stress hormones such as corticosterone and increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in promoting the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198 has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the role of endocannabinoids in physiological processes. One limitation is that it can have off-target effects at high concentrations, which can complicate the interpretation of results. Another limitation is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198. One direction is to study its potential therapeutic applications in humans for conditions such as neuropathic pain, anxiety disorders, and substance use disorders. Another direction is to study its effects on other physiological processes such as cognition, memory, and immune function. Additionally, there is a need for the development of more selective and potent FAAH inhibitors that can be used for both research and therapeutic purposes.
Métodos De Síntesis
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198 can be synthesized using a multi-step process that involves several chemical reactions. The starting materials for the synthesis are indole-2-carboxylic acid and 2-aminoethanol. The synthesis involves steps such as esterification, amidation, and cyclization. The final product is a white crystalline solid that is purified using chromatography.
Aplicaciones Científicas De Investigación
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198 has been studied extensively in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential to treat conditions such as neuropathic pain, anxiety disorders, and substance use disorders.
Propiedades
IUPAC Name |
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-14(17-13-15-7-3-4-8-16(15)19-17)20(2)18(22)9-11-21-10-5-6-12-23-21/h3-4,7-8,13-14,19H,5-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKOMEZYCAEZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N1)N(C)C(=O)CCN3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1H-pyrazol-4-yl)ethyl]pentanamide](/img/structure/B5905793.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5905799.png)
![(2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine](/img/structure/B5905805.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5905819.png)
![N-{2-oxo-2-[(pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide](/img/structure/B5905829.png)



![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}propan-1-amine](/img/structure/B5905865.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-6-methoxy-2,2-dimethylchroman-4-amine](/img/structure/B5905869.png)
![N-ethyl-N-(4-hydroxybutyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5905882.png)
![N-[4-(2-{[1-(1H-imidazol-1-ylmethyl)-2-methylpropyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B5905890.png)